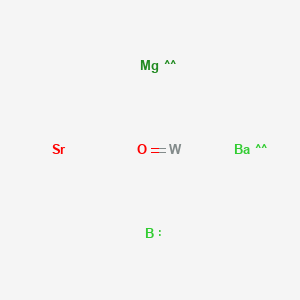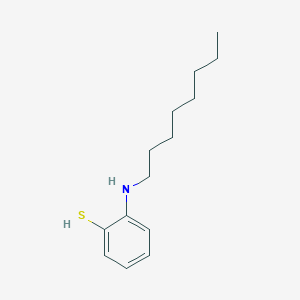
2-(Octylamino)benzene-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Octylamino)benzene-1-thiol is an organic compound that belongs to the class of aromatic thiols. Thiols, also known as mercaptans, are sulfur analogs of alcohols and contain a sulfhydryl (-SH) group attached to an aromatic ring. This compound is characterized by the presence of an octylamino group attached to the benzene ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octylamino)benzene-1-thiol typically involves the introduction of the thiol group into an aromatic compound. One common method is the reaction of an aryl halide with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or thiourea. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the thiol group. The reaction conditions often require heating and the presence of a base to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of aromatic thiols, including this compound, may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide (H2S) or elemental sulfur. Catalysts such as aluminum chloride (AlCl3) are often used to enhance the reaction efficiency .
化学反应分析
Types of Reactions
2-(Octylamino)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Addition: Thiols can add to carbonyl compounds (aldehydes and ketones) to form thioacetals and thioketals.
Common Reagents and Conditions
Oxidizing Agents: Bromine (Br2) or iodine (I2) for oxidation to disulfides.
Reducing Agents: Zinc (Zn) and hydrochloric acid (HCl) for reduction of disulfides to thiols.
Major Products Formed
Disulfides: Formed from the oxidation of thiols.
Thioacetals and Thioketals: Formed from the addition of thiols to carbonyl compounds.
科学研究应用
2-(Octylamino)benzene-1-thiol has diverse applications in scientific research:
作用机制
The mechanism of action of 2-(Octylamino)benzene-1-thiol involves its ability to participate in thiol-disulfide exchange reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, which is essential in maintaining the redox balance within cells. This compound can also act as a nucleophile, attacking electrophilic centers in other molecules and forming new chemical bonds .
相似化合物的比较
2-(Octylamino)benzene-1-thiol can be compared with other aromatic thiols such as thiophenol and benzyl mercaptan. While all these compounds contain the thiol group, the presence of the octylamino group in this compound imparts unique properties such as increased hydrophobicity and potential for specific interactions with biological molecules .
Similar Compounds
Thiophenol: An aromatic thiol with a simpler structure, lacking the octylamino group.
Benzyl Mercaptan: Contains a benzyl group attached to the thiol, differing in the nature of the substituent on the aromatic ring
属性
CAS 编号 |
147838-34-4 |
|---|---|
分子式 |
C14H23NS |
分子量 |
237.41 g/mol |
IUPAC 名称 |
2-(octylamino)benzenethiol |
InChI |
InChI=1S/C14H23NS/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14(13)16/h7-8,10-11,15-16H,2-6,9,12H2,1H3 |
InChI 键 |
WWVFTCMIXFBNNH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCNC1=CC=CC=C1S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


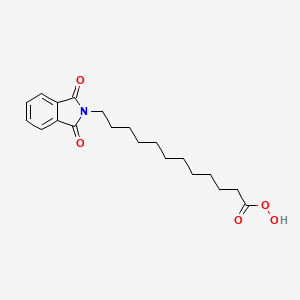
![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)
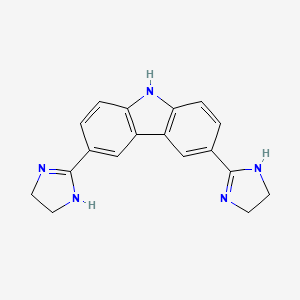
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)
![{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B12561952.png)
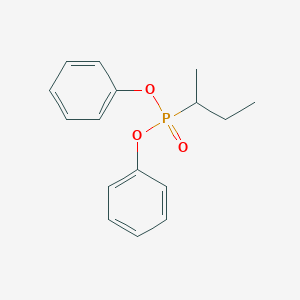
![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)
![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)


